molecular formula C21H18ClN7O B2365484 (2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920262-31-3

(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2365484
CAS No.: 920262-31-3
M. Wt: 419.87
InChI Key: PGCANUOLTMFYEA-UHFFFAOYSA-N
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Description

The compound (2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazole ring and a pyrimidine ring, among other functional groups. Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .

Scientific Research Applications

Metabolic Pathways and Disposition

Arylpiperazine derivatives, including compounds like (2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, have been clinically applied, particularly in treating conditions such as depression, psychosis, or anxiety. They undergo extensive metabolism, primarily through CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have a variety of effects related to serotonin receptors but also show affinity for other neurotransmitter receptors. The metabolites distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives. However, there is significant individual variability in metabolite-to-parent drug ratios, which is consistent with the variable expression and activity of CYP3A4 and CYP2D6 in individuals (Caccia, 2007).

Antibacterial Activity

Compounds containing the 1,2,3-triazole and 1,2,4-triazole structures, which are similar to the one mentioned, are potent inhibitors of critical bacterial enzymes like DNA gyrase and topoisomerase IV. These compounds, especially when in hybrid forms with other antibacterial structures, exhibit strong antibacterial activity against a broad spectrum of clinically significant organisms, including drug-resistant forms. Specific hybrids like 1,2,3-triazole-cephalosporin, 1,2,3-triazole-oxazolidinone, and 1,2,4-triazolo[1,5-a]pyrimidine have been used clinically to treat bacterial infections, indicating the potential of this structural class in antibacterial drug development (Li & Zhang, 2021).

Drug Design and Therapeutic Potential

The presence of piperazine rings, as seen in this compound, is significant in the design of drugs. Piperazine, a six-membered nitrogen-containing heterocycle, is found in a variety of drugs with therapeutic uses, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules. The compound you mentioned is likely to have similar versatility and potential in drug development, given the pivotal role of the piperazine structure in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).

Future Directions

Triazole compounds have been the focus of many research studies due to their versatile biological activities . Future research could explore the specific biological activities of this compound, its potential applications in medicine, and its synthesis process.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O/c22-17-9-5-4-8-16(17)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCANUOLTMFYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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